molecular formula C17H17NO4 B2655849 (Z)-7-((dimethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one CAS No. 903861-89-2

(Z)-7-((dimethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one

Cat. No.: B2655849
CAS No.: 903861-89-2
M. Wt: 299.326
InChI Key: HOBSMAHCDHPHMN-ZSOIEALJSA-N
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Description

(Z)-7-((dimethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.326. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthetic Pathways

    Research has delved into synthetic pathways involving the acylation of dimethyl-hydroxybenzofurans and the synthesis of isoflavones and ketones, highlighting methodologies that could be relevant for synthesizing or modifying compounds like the one (Kawase et al., 1968). These synthetic approaches can be pivotal for creating derivatives with potential applications in material science or as intermediates in pharmaceutical synthesis.

  • Reactions with Alkyl Cyanoalkoxycarbonyl Compounds

    The interaction of 3-oxo-2,3-dihydrobenzofuran with alkyl 2-cyano-3-alkoxypropenoate and alkyl 2-alkoxycarbonyl-3-alkoxypropenoate has been explored, leading to the synthesis of pyran derivatives, indicating the possibility of generating a variety of heterocyclic compounds with potential applications ranging from pharmaceuticals to materials science (Mérour & Cossais, 1991).

Photochromic and Fluorescent Properties

  • Photochromic and Fluorescent Derivatives: The synthesis and characterization of heterocyclic fulgides and fulgimides, which are derivatives of 5-alkoxybenzo[b]furan, have been reported to exhibit photochromic properties with high stability to photodegradation and fluorescent properties upon cyclic photoisomerization. Such properties suggest potential applications in the development of optical materials, sensors, or switches (Rybalkin et al., 2014).

Biological Activities

  • Cytotoxicity: Compounds derived from mangrove endophytic fungi, including isobenzofuranones, have shown cytotoxicity against certain cell lines, suggesting that structurally similar compounds might have potential as leads or agents in cancer research (Yang et al., 2013).

Catalytic and Environmental Applications

  • Catalytic Reduction of Biomass-Derived Compounds: Research on the catalytic reduction of furanic compounds like furfural and 5-hydroxymethylfurfural (HMF) indicates potential applications in converting biomass-derived compounds into more valuable or industrially relevant products. Such processes are crucial for the development of sustainable chemical processes and materials (Nakagawa et al., 2013).

Properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-10-7-13(19)12(9-18(2)3)17-15(10)16(20)14(22-17)8-11-5-4-6-21-11/h4-8,19H,9H2,1-3H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBSMAHCDHPHMN-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CO3)O2)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CO3)/O2)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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